![molecular formula C21H22ClN3O3S2 B2687466 [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone CAS No. 851808-34-9](/img/structure/B2687466.png)
[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone” is a chemical compound with the molecular formula C21H22ClN3O3S21. It is not intended for human or veterinary use and is available for research purposes12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that imidazole, a core structure in this compound, is a well-studied moiety with various synthetic routes reported in the literature3.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an imidazole ring, a sulfonyl group, and a chlorophenyl group. Unfortunately, I couldn’t find specific structural analysis data for this compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, compounds containing an imidazole ring are known to participate in a wide range of chemical reactions4.Physical And Chemical Properties Analysis
The compound has a molecular weight of 4641. Unfortunately, I couldn’t find more specific physical and chemical properties of this compound.Scientific Research Applications
Development of Soluble Formulations for Poorly Water-Soluble Compounds
The development of precipitation-resistant solution formulations for poorly water-soluble compounds is crucial in early toxicology and clinical studies. Compounds with low solubility can benefit from solubilized, precipitation-resistant formulations, which achieve higher plasma concentrations and improve dose proportionality in vivo. This approach is valuable for the successful toxicological and early clinical evaluation of compounds (Burton et al., 2012).
Isomorphous Structures and Chlorine-Methyl Exchange Rule
The synthesis and characterization of isomorphous structures that obey the chlorine-methyl exchange rule demonstrate the importance of molecular structure in determining chemical and physical properties. These studies can provide insights into the effects of substitutions on molecular behavior and are useful in drug design and development processes (Swamy et al., 2013).
Anticancer and Antimicrobial Agents
Research into novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities represents a significant application in drug discovery. The synthesis of compounds incorporating active heterocyclic entities and their evaluation against cancer cell lines and pathogenic strains can help in the development of new therapeutic agents. This includes the potential utilization of such compounds to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Herbicidal and Insecticidal Activities
The synthesis of novel N-phenylpyrazolyl aryl methanones derivatives and their evaluation for herbicidal and insecticidal activities highlight the application of chemical compounds in agricultural research. Identifying compounds with favorable activities can contribute to the development of new agricultural chemicals (Wang et al., 2015).
Safety And Hazards
Future Directions
Given the wide range of biological activities associated with imidazole derivatives4, this compound could be a subject of future research in drug discovery and development. However, more studies are needed to understand its specific biological activities and potential therapeutic applications.
Please note that this analysis is based on the limited information available and might not cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c22-18-5-3-4-16(14-18)15-29-21-23-10-13-25(21)20(26)17-6-8-19(9-7-17)30(27,28)24-11-1-2-12-24/h3-9,14H,1-2,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYGYTIPWIKJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

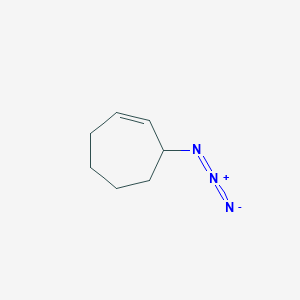
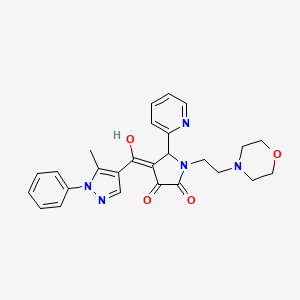
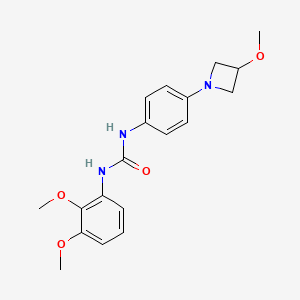
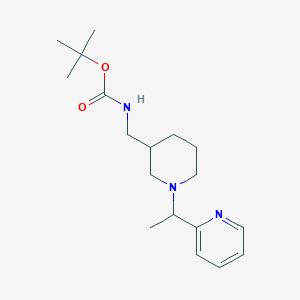
![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)
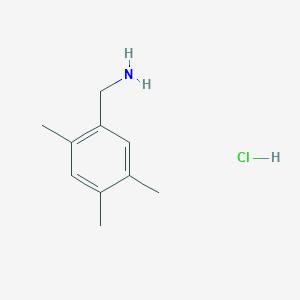
![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)
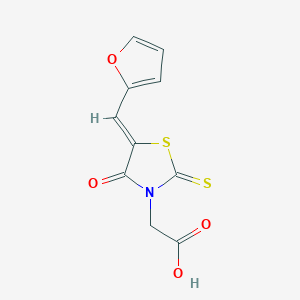
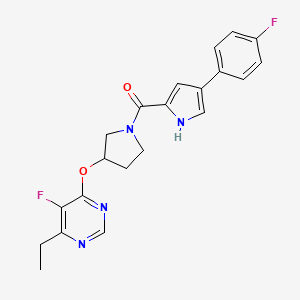
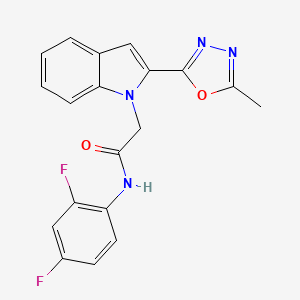
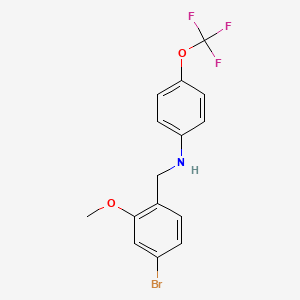
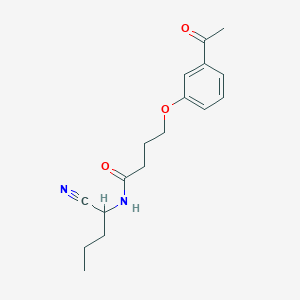
![5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2687406.png)